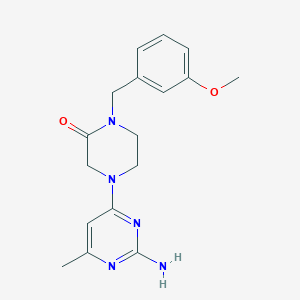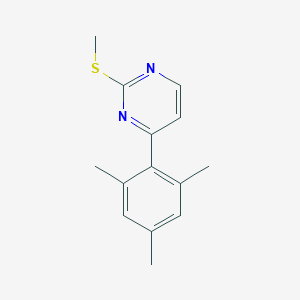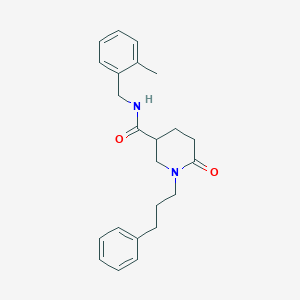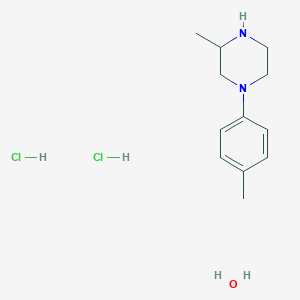![molecular formula C13H24Cl2N2O B3807420 N,N-dimethyl-1-[4-(2-pyrrolidinyl)phenyl]methanamine dihydrochloride hydrate](/img/structure/B3807420.png)
N,N-dimethyl-1-[4-(2-pyrrolidinyl)phenyl]methanamine dihydrochloride hydrate
Vue d'ensemble
Description
N,N-dimethyl-1-[4-(2-pyrrolidinyl)phenyl]methanamine dihydrochloride hydrate, commonly known as DMPP, is a chemical compound that has gained interest in the scientific community due to its potential applications in research. DMPP is a selective agonist of the α7 nicotinic acetylcholine receptor (nAChR), which is a type of receptor found in the central nervous system.
Mécanisme D'action
DMPP selectively binds to and activates the α7 N,N-dimethyl-1-[4-(2-pyrrolidinyl)phenyl]methanamine dihydrochloride hydrate, which is a ligand-gated ion channel that is permeable to calcium ions. Activation of this receptor leads to an influx of calcium ions into the cell, which triggers various downstream signaling pathways. These pathways are involved in various physiological processes such as synaptic plasticity, inflammation, and pain sensation.
Biochemical and Physiological Effects:
DMPP has been shown to have various biochemical and physiological effects, including enhanced cognitive function and memory, anti-inflammatory effects, and analgesic effects. DMPP has also been shown to increase the release of various neurotransmitters such as acetylcholine, dopamine, and glutamate.
Avantages Et Limitations Des Expériences En Laboratoire
DMPP has several advantages for lab experiments, including its selective agonist activity on the α7 N,N-dimethyl-1-[4-(2-pyrrolidinyl)phenyl]methanamine dihydrochloride hydrate and its ability to enhance cognitive function and memory in animal models. However, DMPP also has limitations, such as its potential toxicity and the need for specialized equipment and expertise to handle and administer the compound.
Orientations Futures
There are several future directions for research on DMPP, including its potential therapeutic applications for cognitive disorders, inflammatory disorders, and pain-related disorders. Additionally, further research is needed to understand the mechanisms underlying the biochemical and physiological effects of DMPP and to optimize its pharmacological properties for clinical use.
Applications De Recherche Scientifique
DMPP has been used in various scientific research studies due to its selective agonist activity on the α7 N,N-dimethyl-1-[4-(2-pyrrolidinyl)phenyl]methanamine dihydrochloride hydrate. This receptor is involved in various physiological processes such as learning and memory, inflammation, and pain sensation. DMPP has been shown to enhance cognitive function and memory in animal models, making it a potential therapeutic target for cognitive disorders such as Alzheimer's disease. Additionally, DMPP has been shown to have anti-inflammatory and analgesic effects, making it a potential treatment for inflammatory and pain-related disorders.
Propriétés
IUPAC Name |
N,N-dimethyl-1-(4-pyrrolidin-2-ylphenyl)methanamine;hydrate;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2.2ClH.H2O/c1-15(2)10-11-5-7-12(8-6-11)13-4-3-9-14-13;;;/h5-8,13-14H,3-4,9-10H2,1-2H3;2*1H;1H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWUBXFVSYUURCI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=CC=C(C=C1)C2CCCN2.O.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24Cl2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-chloro-N-{[1-(cyclopropylcarbonyl)-3-piperidinyl]methyl}isonicotinamide](/img/structure/B3807345.png)
![N-ethyl-5-(4-methoxyphenyl)-N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-2-furamide](/img/structure/B3807347.png)
![2-({3-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-1-piperidinyl}methyl)phenol](/img/structure/B3807350.png)



![N-ethyl-2'-fluoro-N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]biphenyl-3-carboxamide](/img/structure/B3807377.png)

![[3-(1,3-benzothiazol-2-yl)propyl]amine hydrochloride hydrate](/img/structure/B3807393.png)
![[2-(1H-imidazol-1-yl)-1-phenylethyl]amine dihydrochloride hydrate](/img/structure/B3807401.png)
![methyl 4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylate dihydrochloride hydrate](/img/structure/B3807414.png)
![N-[3-(4-isoquinolinyl)phenyl]acetamide](/img/structure/B3807423.png)
![1-(1-{[2-(4-methoxybenzyl)-1,3-benzoxazol-6-yl]carbonyl}-4-piperidinyl)-1-propanol](/img/structure/B3807428.png)
![[(4-methyl-5,6,7,8-tetrahydro-2-quinazolinyl)methyl]amine dihydrochloride dihydrate](/img/structure/B3807438.png)